REACTION_CXSMILES
|
[S:1](Cl)(Cl)(=[O:3])=[O:2].[C:6]1([C:12]2[N:13]=[CH:14][S:15][C:16]=2[N:17]2C(=O)C3=CC=CC=C3C2=O)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[NH3:28]>ClCCl.CO>[NH2:17][C:16]1[S:15][C:14]([S:1]([NH2:28])(=[O:3])=[O:2])=[N:13][C:12]=1[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[NH2:17][C:16]1[S:15][CH:14]=[N:13][C:12]=1[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
4-phenyl-5-phthalimido-thiazole
|
Quantity
|
231 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1N=CSC1N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 10 min the mixture was concentrated in vacuo
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
treated with ethanolic hydrazine (660 μl, 1.0 M, 660 μl mol)
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
ADDITION
|
Details
|
After 1.5 hr a further portion of ethanolic hydrazine was added (660 μl, 1.0 M, 660 μmol)
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
FILTRATION
|
Details
|
The cooled mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=C(S1)S(=O)(=O)N)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 mg | |
YIELD: PERCENTYIELD | 36% |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=CS1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 mg | |
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |